Velutin

Description

This compound has been reported in Ajania fastigiata, Capsicum annuum, and other organisms with data available.

has anti-inflammatory activity; isolated from acai, Euterpe oleracea; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCUOVBWAWAQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180421 | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25739-41-7 | |

| Record name | Velutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25739-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Velutin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025739417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1Q4E0I0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Velutin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velutin, a natural flavonoid, has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a particular focus on its modulation of key signaling pathways implicated in inflammation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

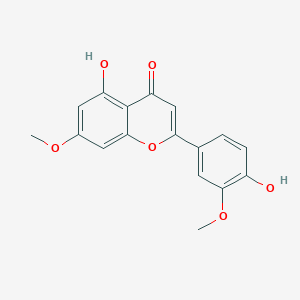

This compound, systematically named 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one, is a dimethoxyflavone.[1][2] Its chemical structure is characterized by a flavone backbone with hydroxyl and methoxy substitutions that are crucial for its biological activity.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | [1][2] |

| Molecular Formula | C₁₇H₁₄O₆ | [3] |

| Molecular Weight | 314.29 g/mol | |

| CAS Number | 25739-41-7 | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | 567.5°C at 760 mmHg | |

| Density | 1.402 g/cm³ | |

| Solubility | Soluble in DMSO (50 mg/mL) | |

| SMILES | COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic chemical shifts corresponding to its flavonoid structure, including signals for the aromatic protons and carbons of the A and B rings, the methoxy groups, and the hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show absorption bands characteristic of its functional groups.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3500-3200 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=O stretch (ketone) | 1660-1640 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (ether) | 1275-1200 |

| C-O stretch (alcohol/phenol) | 1260-1000 |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids like this compound typically displays two major absorption bands in the ranges of 240-285 nm (Band II, corresponding to the A ring) and 300-400 nm (Band I, corresponding to the B ring).

Mass Spectrometry (MS)

Mass spectrometry data for this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be consistent with the flavonoid structure. The Metabolomics Workbench repository contains mass spectral data for this compound under different conditions.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied. It has been shown to be a potent inhibitor of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Table 3: Quantitative Biological Activity of this compound

| Assay | Target/Cell Line | IC₅₀/EC₅₀ | Reference(s) |

| NF-κB Activation (SEAP reporter assay) | RAW-blue cells | 2.0 µM |

The primary mechanism underlying the anti-inflammatory effects of this compound involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound demonstrates a strong inhibitory effect on the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. It achieves this by blocking the degradation of the inhibitor of NF-κB (IκBα), which otherwise sequesters NF-κB in the cytoplasm.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

This compound also inhibits the phosphorylation of p38 and JNK, two key kinases in the MAPK signaling cascade that are involved in the production of TNF-α and IL-6.

Caption: this compound modulates the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Flammulina velutipes

A reported method for isolating this compound from the fruiting bodies of the winter mushroom (Flammulina velutipes) involves a multi-step chromatographic procedure.

Protocol:

-

Extraction: Homogenize fresh or dried fruiting bodies of Flammulina velutipes in an appropriate solvent (e.g., methanol or ethanol).

-

Filtration and Concentration: Filter the homogenate and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Ion Exchange Chromatography:

-

Load the crude extract onto a DEAE-cellulose column.

-

Elute with a salt gradient (e.g., 0-1 M NaCl) to separate components based on charge.

-

Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., HPLC).

-

-

Further Purification (SP-Sepharose):

-

Pool the this compound-containing fractions and load them onto an SP-Sepharose column.

-

Elute with a salt gradient to further purify the compound.

-

-

Affinity Chromatography (Affi-gel blue gel):

-

As a final purification step, apply the partially purified this compound to an Affi-gel blue gel column.

-

Elute with a suitable buffer to obtain highly purified this compound.

-

-

Verification: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS) and HPLC.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like this compound.

Materials:

-

HEK293 cells stably or transiently transfected with an NF-κB-driven luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution (dissolved in DMSO).

-

NF-κB stimulus (e.g., TNF-α or LPS).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) or LPS for 6-8 hours. Include an unstimulated control.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luciferase Activity Measurement:

-

Transfer the cell lysate to a white-walled 96-well plate.

-

Measure the firefly luciferase activity using a luminometer.

-

Subsequently, measure the Renilla luciferase activity in the same wells.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Western Blot for Phosphorylated Proteins (IκBα, p38, JNK)

This protocol is used to detect the phosphorylation status of specific proteins in a signaling pathway.

Materials:

-

RAW 264.7 macrophages or other suitable cell line.

-

Cell culture medium.

-

This compound stock solution.

-

Stimulus (e.g., LPS).

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Treatment: Seed and treat cells with this compound and/or a stimulus as described in the luciferase assay protocol.

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.

Caption: General experimental workflow for studying this compound's anti-inflammatory effects.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. Its ability to modulate the NF-κB and MAPK signaling pathways makes it an attractive candidate for the development of novel therapeutic agents for inflammatory diseases. This technical guide provides a solid foundation of its chemical and biological characteristics, along with detailed experimental protocols, to support and guide future research in this area. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential.

References

Velutin's Mechanism of Action in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velutin, a flavone found in the pulp of the açaí fruit, has emerged as a promising natural compound with potent anti-inflammatory and potential anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity in various cellular models. Drawing from current scientific literature, this document details its impact on key signaling pathways, including its well-established role in the inhibition of NF-κB and MAPK signaling, and explores its emerging role in the induction of apoptosis and cell cycle arrest. This guide is intended to serve as a valuable resource for researchers and professionals in drug development by consolidating quantitative data, providing detailed experimental protocols, and visualizing complex cellular processes.

Anti-inflammatory Mechanism of Action

This compound exhibits potent anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a significant reduction in the production of pro-inflammatory mediators.

Inhibition of NF-κB Signaling

The NF-κB signaling cascade is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6.

This compound has been shown to potently inhibit NF-κB activation. Studies in RAW 264.7 macrophages demonstrate that this compound blocks the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. This inhibitory effect has been quantified in a secreted alkaline phosphatase (SEAP) reporter assay, where this compound exhibited a dose-dependent inhibition of LPS-induced NF-κB activation with an IC50 value of 2.0 μM.

Attenuation of MAPK Signaling

The MAPK pathways, including the p38 and c-Jun N-terminal kinase (JNK) pathways, are also key players in the inflammatory response. These pathways are activated by various cellular stresses and inflammatory stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes.

This compound has been observed to inhibit the phosphorylation of both p38 and JNK in LPS-stimulated macrophages. This action contributes to its overall anti-inflammatory effect by suppressing the signaling cascades that lead to the production of TNF-α and IL-6.

Downregulation of HIF-1α Expression

In the context of osteoclast differentiation, this compound has been shown to reduce the expression of Hypoxia-Inducible Factor-1α (HIF-1α) through the NF-κB pathway. This suggests a role for this compound in modulating cellular responses to hypoxia and inflammation in bone metabolism.

Apoptosis Induction

While direct studies on this compound-induced apoptosis are emerging, research on its structural analogs and related compounds suggests a pro-apoptotic potential in cancer cells.

Potential Mechanisms of Apoptosis

Studies on this compound derivatives have indicated that specific structural modifications can lead to the induction of apoptosis in melanoma cells. Although the precise mechanism for this compound itself is not fully elucidated, related flavonoids are known to induce apoptosis through various mechanisms, including:

-

Regulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

-

Activation of Caspases: Triggering the caspase cascade, a family of proteases that execute the apoptotic program.

-

Involvement of the p53 Pathway: Activating the tumor suppressor protein p53, which can initiate apoptosis in response to cellular stress.

Further research is required to definitively characterize the apoptotic pathways modulated by this compound.

Cell Cycle Arrest

The effect of this compound on cell cycle progression is another area of active investigation. Evidence from studies on compounds isolated from Erythrina velutina, a plant known to contain this compound, suggests a potential for inducing cell cycle arrest.

G2/M Phase Arrest

One study on an alkaloid isolated from Erythrina velutina demonstrated the induction of G2/M phase cell cycle arrest in cervical cancer cells. This suggests that compounds from this plant, potentially including this compound, may interfere with the cellular machinery that governs the transition from the G2 phase to mitosis. The specific molecular targets of this compound within the cell cycle regulatory network, such as cyclins and cyclin-dependent kinases (CDKs), remain to be identified.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound.

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 (NF-κB Inhibition) | RAW-Blue cells | SEAP Reporter Assay | 2.0 μM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's mechanism of action.

Cell Culture

-

RAW 264.7 Macrophages: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

NF-κB Reporter Assay (SEAP)

-

Seed RAW-Blue™ cells (InvivoGen) in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect the supernatant and measure the secreted alkaline phosphatase (SEAP) activity using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen).

-

Read the absorbance at 620-650 nm.

-

Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.

Western Blot Analysis for MAPK Phosphorylation and HIF-1α

-

Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, HIF-1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

MTT Assay for Cell Viability

-

Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Annexin V/PI Staining for Apoptosis by Flow Cytometry

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

-

Treat cells with this compound for the desired time.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.

Osteoclast Differentiation and TRAP Staining

-

Culture bone marrow-derived macrophages (BMMs) or RAW 264.7 cells in the presence of M-CSF and RANKL to induce osteoclast differentiation.

-

Treat the cells with different concentrations of this compound during the differentiation period.

-

After 5-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial TRAP staining kit.

-

Identify and count the TRAP-positive multinucleated cells (osteoclasts) under a microscope.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Caption: Workflow for analyzing this compound's effect on the cell cycle.

Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory properties, which are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Emerging evidence also points towards its ability to induce apoptosis and cell cycle arrest in cancer cells, although the precise molecular mechanisms are still under investigation. This technical guide provides a consolidated resource for researchers, summarizing the current understanding of this compound's mechanism of action and offering detailed protocols for its further investigation. Future studies should focus on elucidating the specific targets of this compound in apoptosis and cell cycle regulation and expanding the quantitative analysis of its efficacy in a broader range of cellular models. Such research will be crucial for the translation of this compound from a promising natural compound to a clinically relevant therapeutic.

References

The Flavonoid Velutin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velutin, a flavonoid found in sources such as açaí fruit, possesses a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. This document provides an in-depth technical overview of the known biological effects of this compound, including its anti-inflammatory, antiviral, antioxidant, and anti-melanogenic properties. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data on biological activities, and visual representations of the key signaling pathways involved. While this compound shows considerable therapeutic promise, further research is required to fully elucidate its mechanisms of action and pharmacokinetic profile.

Introduction

This compound is a dimethoxyflavone, structurally related to luteolin, and has been isolated from various natural sources, including the pulp of the açaí fruit (Euterpe oleracea)[1]. Flavonoids as a class are well-known for their diverse pharmacological effects, and this compound is emerging as a particularly potent member of this family[2]. This guide synthesizes the current scientific literature on this compound's biological activities to provide a detailed resource for its further investigation and potential therapeutic development.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound. It is important to note that research on this compound is ongoing, and quantitative data for some activities are not yet available in the public domain.

Table 1: Anti-inflammatory and Antiviral Activity of this compound

| Biological Activity | Assay | Cell Line/Model | Target | IC50 / EC50 | Reference |

| Anti-inflammatory | NF-κB Reporter Assay | RAW-Blue cells | NF-κB activation | 2.0 µM | [3] |

| Antiviral | Cytopathic Effect Assay | RD cells | Enterovirus A71 | Not explicitly stated for this compound alone, but identified as a potent inhibitor. | [4] |

| Cytopathic Effect Assay | RD cells | Coxsackievirus A9 | Not explicitly stated for this compound alone, but identified as a potent inhibitor. | [4] | |

| Cytopathic Effect Assay | RD cells | Coxsackievirus B3 | Not explicitly stated for this compound alone, but identified as a potent inhibitor. |

Table 2: Anticancer, Antioxidant, and Neuroprotective Activity of this compound

| Biological Activity | Assay | Cell Line/Model | Target | IC50 / EC50 | Reference |

| Anticancer | MTT Assay | A549, MCF-7, HeLa, HepG2 | Cell Viability | Data not available | N/A |

| Antioxidant | ORAC, DPPH, ABTS assays | - | Radical Scavenging | Data not available | N/A |

| Neuroprotective | Glutamate-induced toxicity | HT22 cells | Cell Viability | Data not available | N/A |

Table 3: Enzyme Inhibition by this compound

| Enzyme Target | Assay Type | Substrate | Inhibition Type | Kᵢ Value | Reference |

| Tyrosinase | Spectrophotometric | L-DOPA | Competitive | Data not available | N/A |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following sections describe these pathways and include visual diagrams generated using the DOT language.

Inhibition of NF-κB and MAPK Signaling Pathways in Inflammation

This compound has demonstrated potent anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. This compound has been shown to block the degradation of the inhibitor of NF-κB (IκB) and inhibit the phosphorylation of p38 and JNK, key components of the MAPK pathway.

Potential Modulation of PI3K/Akt and JAK/STAT Signaling Pathways

While direct evidence for this compound is still emerging, flavonoids with similar structures are known to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways. These pathways are crucial in regulating cell survival, proliferation, and immune responses. Further research is needed to delineate the precise effects of this compound on these signaling cascades.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Cell culture medium

-

Test compound (this compound)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

NF-κB Activation Assessment using SEAP Reporter Assay

This assay measures the activity of NF-κB by quantifying the expression of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.

-

Materials:

-

RAW-Blue™ cells (or other suitable reporter cell line)

-

QUANTI-Blue™ detection medium

-

LPS (lipopolysaccharide)

-

Test compound (this compound)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Plate RAW-Blue™ cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL).

-

Incubate for 24 hours.

-

Collect the supernatant and add it to a new 96-well plate containing QUANTI-Blue™ detection medium.

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm.

-

MAPK Phosphorylation Analysis by Western Blot

Western blotting is used to detect the phosphorylation status of key MAPK proteins like p38 and JNK.

-

Materials:

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-p38, anti-phospho-JNK, anti-total-p38, anti-total-JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with this compound and/or an inflammatory stimulus.

-

Lyse the cells and determine the protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and add chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

-

Materials:

-

Mushroom tyrosinase

-

L-DOPA solution

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound)

-

96-well plate

-

Microplate reader

-

-

Protocol:

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of this compound.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding L-DOPA solution.

-

Immediately measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

-

Calculate the percentage of inhibition and the IC50 value.

-

In Vivo Studies

In vivo studies are crucial for validating the therapeutic potential of this compound.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be evaluated in animal models such as the carrageenan-induced paw edema model in rats or mice. In this model, the reduction in paw volume after treatment with this compound compared to a control group indicates its anti-inflammatory efficacy.

Antiviral Activity

A study has shown that this compound, as a component of the Huashi Baidu Formula, effectively suppresses the replication of enterovirus A71 (EV-A71) in a BALB/c mouse model. In this study, mice were administered this compound intraperitoneally at a daily dose of 12.5 mg/kg. This demonstrates the in vivo antiviral potential of this compound.

Pharmacokinetics and Bioavailability

Currently, there is limited publicly available data on the pharmacokinetics and bioavailability of this compound. Further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Such studies are essential for establishing appropriate dosing regimens and understanding its potential for clinical use.

Conclusion and Future Directions

This compound is a promising flavonoid with a range of potent biological activities, most notably its anti-inflammatory and antiviral effects. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further investigate its therapeutic potential. Future research should focus on:

-

Expanding Quantitative Data: Determining the IC50/EC50 values for a wider range of cancer cell lines, viruses, and antioxidant assays.

-

Elucidating Mechanisms: Further investigating the modulation of the PI3K/Akt and JAK/STAT pathways by this compound.

-

Pharmacokinetic Studies: Conducting comprehensive ADME studies to understand the bioavailability and metabolic fate of this compound.

-

In Vivo Efficacy: Expanding in vivo studies to other models of disease to confirm its therapeutic efficacy and safety.

The continued exploration of this compound's biological activities holds significant promise for the development of new therapeutic agents for a variety of diseases.

References

- 1. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt/Protein Kinase B-Dependent Phosphorylation and Inactivation of WEE1Hu Promote Cell Cycle Progression at G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 4. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Velutin: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velutin, a flavone with significant anti-inflammatory and anti-melanogenic properties, is emerging as a compound of interest for therapeutic and cosmetic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its molecular mechanisms of action. Quantitative data on extraction yields are presented for comparative analysis, and key experimental protocols are detailed to enable reproducibility. Furthermore, the signaling pathways modulated by this compound are visualized through diagrams to facilitate a deeper understanding of its biological activity.

Natural Sources of this compound

This compound is a flavonoid found in a variety of plant species. The most well-documented and significant natural sources include the pulp of the açaí fruit (Euterpe oleracea) and Korean mistletoe (Viscum album var. coloratum).

-

Açaí Pulp (Euterpe oleracea): The pulp of the açaí fruit is a rich source of a diverse range of flavonoids, including this compound.[1][2] this compound contributes to the fruit's notable anti-inflammatory and antioxidant activities.[1][2]

-

Korean Mistletoe (Viscum album var. coloratum): This parasitic plant has been identified as a significant source of this compound.[3] In Korean mistletoe, this compound often exists in its glycosidic form, homoflavoyadorinin B, which can be hydrolyzed to yield the aglycone, this compound.

-

Flammulina velutipes: The enoki mushroom is another reported source of this compound, where it is present as an aglycone.

Extraction Methodologies for this compound

The extraction of this compound from its natural sources can be achieved through various methods, each with distinct advantages in terms of efficiency, solvent use, and scalability. The primary approaches include solvent-based extraction, microwave-assisted extraction, and pressurized liquid extraction.

Solvent-Based Extraction from Açaí Pulp

A common method for extracting flavonoids like this compound from açaí pulp involves percolation with an alcoholic solvent.

Experimental Protocol:

-

Sample Preparation: Freeze-dried açaí pulp powder is mixed with a filtration aid such as diatomite.

-

Percolation: The mixture is percolated with 95% ethanol for a period of two weeks.

-

Solvent Evaporation: The solvent is evaporated from the percolate to yield a crude extract rich in flavonoids, including this compound.

-

Purification (Optional): Further purification can be achieved through techniques such as column chromatography using silica gel or Sephadex LH-20.

Microwave-Assisted Extraction (MAE) from Korean Mistletoe

Microwave-assisted extraction is a more rapid and efficient method for obtaining this compound from Korean mistletoe. This method often involves a subsequent hydrolysis step to convert glycosides to the active aglycone form.

Experimental Protocol:

-

Initial Extraction: Dried and powdered Korean mistletoe is subjected to microwave-assisted extraction with an appropriate solvent (e.g., ethanol).

-

Microwave Parameters: The extraction is performed under optimized conditions of microwave power, time, and solvent-to-solid ratio.

-

Acidic Hydrolysis: The resulting glycoside-rich extract is then subjected to microwave-assisted hydrolysis under acidic conditions to cleave the sugar moieties and yield the aglycone flavonoid extract containing this compound.

-

Purification: The aglycone extract can be further purified using chromatographic techniques to isolate this compound.

Pressurized Liquid Extraction (PLE) from Açaí

Pressurized liquid extraction utilizes elevated temperatures and pressures to enhance the extraction efficiency of flavonoids from açaí.

Experimental Protocol:

-

Sample Preparation: A small amount of lyophilized açaí (e.g., 0.5 g) is placed in the extraction cell.

-

Extraction Parameters: The extraction is performed using an accelerated solvent extractor with optimized parameters for solvent composition (e.g., methanol in water), temperature, pressure, purge time, and pH.

-

Collection: The extract is filtered through a syringe filter prior to analysis.

Quantitative Analysis of Extraction Yields

The yield of this compound and other flavonoids can vary significantly depending on the natural source and the extraction method employed. The following table summarizes available quantitative data.

| Natural Source | Extraction Method | Compound Measured | Yield/Concentration | Reference |

| Korean Mistletoe | Not Specified | Total Flavonoids | 32.0 mg/100 g of extract | |

| Açaí Pulp | Not Specified | This compound | IC50 of 2.0 μM for NF-κB inhibition |

Note: Specific yield data for pure this compound is limited in the reviewed literature. The provided data represents total flavonoid content or bioactivity, which is indicative of this compound's presence and potency.

Signaling Pathways Modulated by this compound

This compound exerts its potent anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This compound has been shown to inhibit the phosphorylation of IκBα, a critical step in the activation of NF-κB, as well as the phosphorylation of p38 and JNK, which are key kinases in the MAPK cascade.

This compound's Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits the phosphorylation of IKK, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.

This compound's Inhibition of the MAPK Signaling Pathway

Caption: this compound blocks the phosphorylation of p38 and JNK kinases, thereby inhibiting downstream inflammatory responses.

Experimental Workflow for this compound Extraction and Analysis

Caption: A generalized workflow for the extraction, purification, and analysis of this compound from natural sources.

Conclusion

This compound stands out as a promising natural compound with well-defined anti-inflammatory and other biological activities. This guide has outlined its primary natural sources and provided detailed protocols for its extraction. The elucidation of its inhibitory action on the NF-κB and MAPK signaling pathways provides a solid foundation for its further investigation and development in pharmaceutical and cosmeceutical applications. Future research should focus on optimizing extraction protocols to maximize the yield of pure this compound and on conducting comprehensive preclinical and clinical studies to fully assess its therapeutic potential.

References

In Vitro Antioxidant Capacity of Velutin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velutin, a flavone found in natural sources such as the pulp of açaí fruit and Xylosma velutina, has garnered attention for its potential therapeutic properties, including anti-inflammatory, anti-allergic, antimicrobial, and antioxidant activities.[1][2] As a member of the flavonoid family, its chemical structure, 5,4'-dihydroxy-7,3'-dimethoxyflavone, suggests a capacity to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[3] Oxidative stress is implicated in the pathophysiology of numerous diseases, making the evaluation of the antioxidant potential of compounds like this compound a critical area of research for drug discovery and development.

This technical guide provides an in-depth overview of the core in vitro assays used to characterize the antioxidant capacity of this compound. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols and presenting available quantitative data. The guide also includes visualizations of experimental workflows to facilitate a deeper understanding of the methodologies.

Quantitative Antioxidant Data for this compound

The antioxidant capacity of a compound can be quantified using various assays, each with a distinct mechanism of action. The data collected for this compound and its derivatives, as well as for extracts containing this compound, are summarized below. It is important to note that the antioxidant activity of an extract is influenced by the synergistic or antagonistic effects of its various components.

| Assay Type | Compound/Extract | Result (EC50/IC50) | Reference |

| ABTS Radical Scavenging Activity | This compound (synthetic) | 7.99 ± 0.54 µM | [3] |

| ABTS Radical Scavenging Activity | Miliusa velutina flower aqueous extract | 48.2 µg/mL | [1] |

| DPPH Radical Scavenging Activity | Miliusa velutina flower aqueous extract | 9.3 µg/mL | |

| Ferric Reducing Antioxidant Power (FRAP) | Miliusa velutina flower aqueous extract | 4.0 µg/mL | |

| Total Antioxidant Capacity (TAC) | Miliusa velutina flower aqueous extract | 8.7 µg/mL |

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of the substance required to scavenge 50% of the free radicals. A lower value indicates a higher antioxidant activity.

Core In Vitro Antioxidant Capacity Assays: Detailed Methodologies

The following sections detail the experimental protocols for the key in vitro assays used to evaluate the antioxidant capacity of this compound. These protocols are based on established methods and can be adapted for specific laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration is proportional to the antioxidant activity of the sample.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of this compound in the same solvent.

-

A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the this compound dilutions to the wells.

-

Add the DPPH solution to each well. The final volume and the ratio of sample to DPPH solution should be optimized.

-

Include a blank (solvent only) and a control (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

Experimental Protocol:

-

Reagent Preparation:

-

Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).

-

Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the this compound dilutions or the positive control to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at the specified wavelength (e.g., 734 nm).

-

The percentage of ABTS•+ scavenging activity is calculated using the formula:

where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation. The IC50 value can also be determined.

-

References

An In-Depth Technical Guide to the Anti-inflammatory Properties of Velutin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velutin, a flavone found in the pulp of the açaí fruit, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts. This compound exerts its primary anti-inflammatory action through the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This inhibition leads to a significant reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, evidence suggests this compound's modulatory effects on the arachidonic acid cascade, specifically targeting cyclooxygenase-2 (COX-2). This document synthesizes the current scientific knowledge on this compound, presenting it in a structured and actionable format for the scientific community.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Flavonoids, a class of polyphenolic compounds widely distributed in plants, have long been recognized for their diverse pharmacological activities, including anti-inflammatory effects. This compound, a specific flavone isolated from açaí pulp, has emerged as a particularly potent anti-inflammatory agent. This guide delves into the core mechanisms of this compound's action, providing a detailed technical resource for researchers and drug development professionals.

Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways

This compound's anti-inflammatory properties are primarily attributed to its ability to modulate critical intracellular signaling cascades that orchestrate the inflammatory response. The two major pathways targeted by this compound are the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[1][2]

Mechanism of Inhibition:

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound intervenes in this process by inhibiting the degradation of IκBα .[1] This action effectively traps NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family of kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular inflammatory signals into intracellular responses. This compound has been demonstrated to selectively inhibit the phosphorylation of p38 and JNK, without affecting ERK1/2 phosphorylation.[1] This targeted inhibition further contributes to its anti-inflammatory profile.

Quantitative Data on Anti-inflammatory Activity

The potency of this compound as an anti-inflammatory agent has been quantified in several key studies. The following tables summarize the available data on its inhibitory effects on NF-κB activation and the production of pro-inflammatory cytokines.

Table 1: In Vitro Inhibition of NF-κB Activation by this compound

| Assay System | Stimulant | IC50 Value (μM) | Reference |

| RAW-blue cells (SEAP reporter assay) | Lipopolysaccharide (LPS) | 2.0 | [2] |

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Production by this compound in Macrophages

| Cytokine | Cell Line | Stimulant | This compound Concentration (μM) | % Inhibition (approx.) | Reference |

| TNF-α | RAW 264.7 | LPS | 2.5 | > 50% | |

| TNF-α | RAW 264.7 | LPS | 5 | > 80% | |

| TNF-α | RAW 264.7 | LPS | 10 | > 90% | |

| TNF-α | RAW 264.7 | LPS | 20 | > 95% | |

| IL-6 | RAW 264.7 | LPS | 2.5 | > 40% | |

| IL-6 | RAW 264.7 | LPS | 5 | > 70% | |

| IL-6 | RAW 264.7 | LPS | 10 | > 85% | |

| IL-6 | RAW 264.7 | LPS | 20 | > 90% |

Experimental Protocols

To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key experiments cited in the literature.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

LPS Stimulation: For inflammatory response induction, cells are typically seeded in appropriate culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentration of LPS (e.g., 100-200 ng/mL) with or without various concentrations of this compound.

NF-κB Activation Assay (SEAP Reporter Assay)

This assay quantitatively measures the activation of NF-κB through the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

-

Cell Line: RAW-blue™ cells (InvivoGen), which are derived from RAW 264.7 macrophages and stably transfected with an NF-κB-inducible SEAP reporter gene.

-

Procedure:

-

Seed RAW-blue™ cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL).

-

Incubate for 24 hours.

-

Collect the supernatant and measure SEAP activity using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen).

-

Read the absorbance at the appropriate wavelength (e.g., 620-655 nm).

-

Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.

-

Western Blot Analysis for MAPK Phosphorylation

This technique is used to detect the phosphorylated (activated) forms of MAPK proteins.

-

Procedure:

-

Culture and treat RAW 264.7 cells with LPS and this compound as described above for a short duration (e.g., 15-30 minutes).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK, as well as antibodies for the total forms of these proteins.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a highly sensitive method for quantifying the concentration of secreted cytokines in cell culture supernatants.

-

Procedure:

-

Culture and treat RAW 264.7 cells with LPS and this compound for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Perform ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add the culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds. While specific quantitative data for this compound in this model is not yet extensively published, the general protocol is as follows:

-

Animal Model: Wistar or Sprague-Dawley rats.

-

Procedure:

-

Administer this compound orally or intraperitoneally at various doses to different groups of animals.

-

After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage of edema inhibition for each treated group compared to the vehicle-treated control group.

-

Potential Effects on the Arachidonic Acid Pathway

The inflammatory response is also mediated by prostaglandins and leukotrienes, which are produced from arachidonic acid by the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), respectively. This compound has been shown to attenuate the upregulation of COX-2 induced by inflammatory stimuli. However, detailed quantitative data on the direct inhibitory effect of this compound on COX and LOX enzymes is still an area for further investigation.

General Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay:

-

Enzymes: Ovine or human COX-1 and COX-2.

-

Substrate: Arachidonic acid.

-

Procedure:

-

Incubate the COX enzyme with this compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using an ELISA or other detection methods.

-

Calculate the IC50 value for the inhibition of each COX isoform.

-

General Protocol for In Vitro Lipoxygenase (LOX) Inhibition Assay:

-

Enzyme: Soybean or human 5-LOX or 15-LOX.

-

Substrate: Linoleic acid or arachidonic acid.

-

Procedure:

-

Incubate the LOX enzyme with this compound at various concentrations.

-

Initiate the reaction by adding the substrate.

-

Monitor the formation of the hydroperoxy fatty acid product by measuring the increase in absorbance at 234 nm.

-

Calculate the IC50 value for the inhibition of the LOX enzyme.

-

Conclusion and Future Directions

This compound is a promising natural compound with potent anti-inflammatory properties. Its mechanism of action is well-defined, involving the dual inhibition of the NF-κB and MAPK (p38 and JNK) signaling pathways. This leads to a significant reduction in the production of key pro-inflammatory cytokines. While in vitro data strongly supports its anti-inflammatory potential, further in vivo studies are warranted to establish its efficacy and safety in preclinical models of inflammatory diseases. Specifically, detailed dose-response studies in models like the carrageenan-induced paw edema are needed. Furthermore, a thorough investigation into its direct inhibitory effects on COX and LOX enzymes, including the determination of IC50 values, will provide a more complete understanding of its anti-inflammatory profile. The information compiled in this technical guide serves as a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent for the treatment of inflammatory disorders.

References

The Effect of Velutin on Melanin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velutin is a flavone, a class of flavonoids, found in various natural sources, including the pulp of the acai fruit and Korean mistletoe.[1] It is known for a range of beneficial biological activities, such as anti-inflammatory, antioxidant, and skin whitening effects.[1][2] The abnormal regulation of melanin synthesis can lead to various pigmentary disorders, making the investigation of compounds like this compound crucial for the development of novel therapeutic and cosmetic agents.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's effect on melanin synthesis, focusing on its mechanism of action, quantitative bioactivity data, and detailed experimental protocols.

Mechanism of Action: Inhibition of Melanogenesis

This compound exerts its anti-melanogenic effects primarily through the direct inhibition of tyrosinase, the key enzyme in the melanin synthesis pathway, and by downregulating the expression of critical melanogenic proteins.

The proposed signaling pathway for this compound's action involves the suppression of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis. By reducing the expression or activity of MITF, this compound consequently decreases the transcription of its target genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This leads to a reduction in melanin production. The upstream regulation of MITF is often linked to the cAMP-responsive element-binding protein (CREB), suggesting that this compound may also influence this signaling cascade.

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its derivatives on tyrosinase activity and melanin synthesis.

Table 1: Mushroom Tyrosinase Inhibitory Activity of this compound and Its Derivatives

| Compound | IC50 (µM) |

| This compound (V1) | 910 |

| Derivative V4 | 37 |

| Derivative V8 | 150 |

| Derivative V9 | 590 |

| Derivative V11 | 480 |

| Kojic Acid (Control) | 16 |

Data from a study on this compound and its analogs.

Table 2: Effect of this compound Derivatives on Melanin Content and Cellular Tyrosinase Activity in α-MSH-stimulated B16F10 Cells

| Compound (10 µM) | Melanin Content (% of α-MSH control) | Cellular Tyrosinase Activity (% of α-MSH control) |

| This compound (V1) | 0 | 58.8 |

| Derivative V2 | 0 | Not Determined |

| Derivative V3 | 49.3 | 82.4 |

| Derivative V4 | 30.9 | 58.8 |

| Derivative V5 | 60.7 | 88.2 |

Note: The data for cellular effects are based on studies of this compound derivatives at a concentration of 10 µM. The melanin content of 0% indicates complete inhibition of the α-MSH-induced increase in melanin.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effect of this compound on melanin synthesis.

Mushroom Tyrosinase Activity Assay

This assay is used to determine the direct inhibitory effect of a compound on tyrosinase activity in a cell-free system.

Protocol:

-

Prepare a stock solution of mushroom tyrosinase in 50 mM phosphate-buffered saline (PBS), pH 6.8.

-

Prepare various concentrations of this compound (e.g., ranging from 0.01 to 1 mM) in a suitable solvent.

-

In a 96-well plate, add 50 µL of each this compound concentration and 50 µL of the mushroom tyrosinase solution (50 U/mL).

-

Incubate the plate at room temperature for 30 minutes.

-

Add 100 µL of 0.4 mM L-tyrosine (substrate) to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Measure the absorbance at 495 nm using a microplate reader to quantify the formation of dopachrome.

-

The percentage of tyrosinase inhibition is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with this compound.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Culture and Treatment

Murine melanoma B16F10 cells are a standard model for studying melanogenesis.

Protocol:

-

Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. A vehicle control (e.g., DMSO) should be included. For stimulation of melanin synthesis, cells can be co-treated with α-melanocyte-stimulating hormone (α-MSH).

-

Incubate the cells for the desired period (e.g., 48-72 hours).

Melanin Content Assay

This assay quantifies the amount of melanin produced by the B16F10 cells after treatment.

Protocol:

-

After treating the B16F10 cells with this compound as described above, wash the cells with PBS and harvest them.

-

Lyse the cells using a suitable lysis buffer.

-

Centrifuge the lysate to pellet the melanin.

-

Dissolve the melanin pellet in 1 N NaOH containing 10% DMSO.

-

Incubate the mixture at an elevated temperature (e.g., 80°C) for 1 hour to ensure complete dissolution of the melanin.

-

Measure the absorbance of the solution at 405 nm using a microplate reader.

-

The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay like the BCA assay.

Cellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase within the cultured cells.

Protocol:

-

Following treatment with this compound, wash the B16F10 cells with PBS.

-

Lyse the cells in a buffer containing a non-ionic detergent like Triton X-100 to release intracellular enzymes.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, mix a standardized amount of protein from the cell lysate with L-DOPA solution.

-

Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.

-

The tyrosinase activity is proportional to the rate of dopachrome formation and is typically expressed as a percentage of the control group.

Western Blot Analysis

Western blotting is used to detect the levels of specific proteins involved in the melanogenesis signaling pathway.

Protocol:

-

After treating B16F10 cells with this compound, lyse the cells and determine the total protein concentration.

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., MITF, CREB, tyrosinase, TRP-1, TRP-2, and a loading control like β-actin).

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant potential as a regulator of melanin synthesis. The available data indicates that it and its derivatives can inhibit tyrosinase activity and reduce melanin production in melanoma cell lines. The proposed mechanism of action involves the downregulation of the MITF signaling pathway, a key regulator of melanogenesis. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound's anti-melanogenic properties. Future research should focus on obtaining more comprehensive dose-response data for this compound itself and elucidating the precise molecular interactions within the CREB/MITF signaling cascade through techniques such as western blotting. Such studies will be invaluable for the development of this compound as a potential agent for treating hyperpigmentation disorders and for its application in the cosmetic industry.

References

Velutin's Inhibition of Tyrosinase: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velutin, a flavone found in natural sources such as the pulp of acai fruit, has demonstrated notable biological activities, including anti-inflammatory and antioxidant effects. Of significant interest to the fields of dermatology and pharmacology is its inhibitory action on tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Understanding the precise mechanism by which this compound exerts this inhibition is crucial for its potential development as a novel skin-lightening agent or a therapeutic for hyperpigmentation disorders. This technical guide provides an in-depth analysis of the current understanding of how this compound inhibits tyrosinase activity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. While direct kinetic studies on this compound are limited, this paper synthesizes findings from research on structurally related flavonoids to propose a likely inhibitory mechanism.

Introduction to this compound and Tyrosinase

This compound (5,4'-dihydroxy-7,3'-dimethoxyflavone) is a flavonoid characterized by a specific arrangement of hydroxyl and methoxy groups on its flavone backbone.[1] Flavonoids, as a class, are well-documented inhibitors of tyrosinase.[2] Tyrosinase is a copper-containing enzyme that catalyzes two key reactions in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[3] Dopaquinone is a highly reactive precursor that spontaneously polymerizes to form melanin. The inhibition of tyrosinase is a primary strategy for controlling melanin production.

Proposed Mechanism of Tyrosinase Inhibition by this compound

While a definitive kinetic analysis of this compound's interaction with tyrosinase is not yet published, based on the extensive research on flavonoids with similar structures, a mixed-type or competitive inhibition mechanism is highly probable.

Flavonoids can inhibit tyrosinase through several mechanisms, primarily by chelating the copper ions in the enzyme's active site and by acting as an alternative substrate. The presence and position of hydroxyl groups on the flavonoid rings are critical for this activity. This compound's structure, with hydroxyl groups at the C5 and C4' positions, suggests it can interact with the active site of tyrosinase.

The proposed mechanism involves this compound binding to the enzyme, thereby preventing the substrate (L-tyrosine or L-DOPA) from accessing the active site. This can occur either by direct competition for the active site (competitive inhibition) or by binding to an allosteric site that alters the conformation of the active site, reducing its affinity for the substrate (mixed or non-competitive inhibition).

Quantitative Analysis of Inhibitory Activity

Studies on this compound and its synthetic derivatives have quantified their inhibitory effects on mushroom tyrosinase activity, typically reported as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%).

| Compound | IC50 in Mushroom Tyrosinase Activity (µM) | Reference |

| This compound (V1) | 910.1 | |

| Derivative V4 | 203.5 | |

| Derivative V8 | 202.3 | |

| Derivative V9 | 715.2 | |

| Derivative V11 | 36.7 | |

| Arbutin (Control) | 376.0 |

N.D.: Not determined for derivatives V2, V3, V5, V6, V7, V10, and V12 which showed no significant effect.